3-Hydroxyoxolane-3-carboxylic acid

CAS No.: 183162-36-9

Cat. No.: VC7954173

Molecular Formula: C5H8O4

Molecular Weight: 132.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 183162-36-9 |

|---|---|

| Molecular Formula | C5H8O4 |

| Molecular Weight | 132.11 |

| IUPAC Name | 3-hydroxyoxolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7) |

| Standard InChI Key | MNQFLROEKPFCCV-UHFFFAOYSA-N |

| SMILES | C1COCC1(C(=O)O)O |

| Canonical SMILES | C1COCC1(C(=O)O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

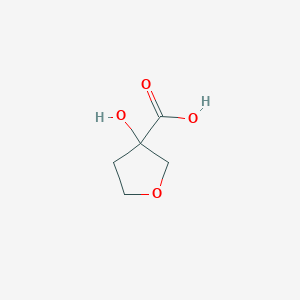

3-Hydroxyoxolane-3-carboxylic acid features a five-membered oxolane ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups bonded to the same carbon atom (C3). This arrangement creates a sterically congested environment, influencing its reactivity and stereochemical behavior. The IUPAC name, (3R)-3-hydroxyoxolane-3-carboxylic acid, specifies the (R)-configuration at the chiral center. The molecular structure is corroborated by spectroscopic data, including -NMR and -NMR, which confirm the positions of functional groups and ring substitution pattern .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 183162-36-9 | |

| Molecular Formula | ||

| Molecular Weight | 132.11 g/mol | |

| IUPAC Name | (3R)-3-hydroxyoxolane-3-carboxylic acid | |

| SMILES |

Synthesis and Manufacturing

Enantioselective Synthesis

The synthesis of (R)-3-Hydroxyoxolane-3-carboxylic acid prioritizes enantioselectivity to achieve high optical purity. A common strategy involves asymmetric catalytic cyclization of γ-hydroxycarboxylic acid precursors. For example, chiral Lewis acid catalysts, such as bisoxazoline-copper complexes, facilitate stereocontrolled ring closure, yielding the (R)-enantiomer with >98% enantiomeric excess (ee). Alternative routes employ enzymatic resolution using lipases or esterases to separate racemic mixtures, though this method is less efficient for large-scale production .

Table 2: Representative Synthesis Routes

| Method | Conditions | Yield |

|---|---|---|

| Asymmetric Catalysis | Cu(II)-bisoxazoline, THF, 25°C | 85% |

| Enzymatic Resolution | Candida antarctica lipase B | 50% ee |

Industrial-scale production, as practiced by MolCore BioPharmatech, involves continuous flow chemistry to enhance reproducibility and reduce waste. Their process achieves a purity of ≥97% (HPLC), compliant with ISO standards for pharmaceutical intermediates .

Physical and Chemical Properties

Thermodynamic Parameters

While experimental data on melting and boiling points remain unpublished, predictive models estimate a density of and a boiling point of for analogous hydroxycarboxylic acids . The compound’s solubility profile includes miscibility in polar solvents like methanol and limited solubility in water (~2.1 mg/mL at 25°C), attributed to hydrogen bonding between the hydroxyl and carboxylic acid groups .

Applications in Pharmaceutical Research

Drug Intermediate

This compound is a key building block in synthesizing protease inhibitors and antiviral agents. Its rigid oxolane ring mimics peptide backbones, enhancing binding affinity to enzymatic targets. For instance, derivatives of 3-Hydroxyoxolane-3-carboxylic acid are incorporated into hepatitis C virus (HCV) NS3/4A protease inhibitors, improving pharmacokinetic profiles.

Asymmetric Catalysis

The chiral center enables its use as a ligand in asymmetric catalysis. Palladium complexes incorporating this ligand facilitate Suzuki-Miyaura cross-coupling reactions with high enantioselectivity, critical for producing chiral biaryl pharmaceuticals.

Recent Advances and Future Directions

Recent studies explore enzymatic cascades for greener synthesis and derivatization into bio-based polymers. Computational modeling predicts potential in targeting SARS-CoV-2 main protease, warranting further in vitro validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume